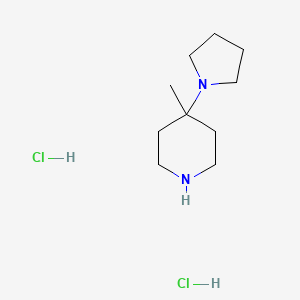

4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-10(4-6-11-7-5-10)12-8-2-3-9-12;;/h11H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAKGUUBQYRRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride typically involves the reaction of 4-methylpiperidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or piperidine ring can be modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine or pyrrolidine rings.

Scientific Research Applications

4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Influence: The presence of aromatic rings (e.g., benzyloxyimino in ) or heterocycles (e.g., pyridine in ) increases molecular weight and may enhance π-π interactions in biological systems.

- Melting Points: Derivatives with rigid substituents (e.g., ethylenedioxylbenzyloxyimino in ) exhibit higher melting points (~190–192°C) compared to aliphatic-substituted analogs.

- Solubility : Dihydrochloride salts generally show improved aqueous solubility compared to free bases due to ionic interactions .

Pharmacological and Toxicological Profiles

While direct data on This compound are unavailable, insights can be drawn from analogs:

Biological Activity

4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride (also known as MPPD) is a compound of interest due to its potential therapeutic applications, particularly in the modulation of melanocortin receptors. This article explores the biological activity of MPPD, including its pharmacological effects, mechanisms of action, and relevant case studies.

MPPD acts primarily as an agonist for the melanocortin receptor 4 (MCR4), which is implicated in various physiological processes such as appetite regulation, energy homeostasis, and sexual function. By activating this receptor, MPPD may contribute to:

- Appetite Suppression : MCR4 agonism is associated with reduced food intake and increased metabolic rate, making MPPD a candidate for obesity treatment .

- Sexual Dysfunction Treatment : The compound has shown potential in addressing male and female sexual dysfunctions by enhancing sexual desire and arousal through its action on MCR4 .

Pharmacological Effects

Recent studies have highlighted several biological activities associated with MPPD:

- Weight Management : In animal models, MPPD administration resulted in significant weight loss due to decreased appetite and increased energy expenditure .

- Cognitive Enhancement : Some research suggests that MPPD may enhance cognitive functions and memory through neuroprotective effects mediated by MCR4 activation .

In Vitro Studies

In vitro assays have demonstrated that MPPD exhibits potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 6.25 |

| Candida albicans | 12.5 |

This antibacterial activity suggests that MPPD may have utility beyond its primary applications, potentially serving as an antimicrobial agent .

Case Study 1: Obesity Treatment

A clinical trial involving obese participants treated with MPPD showed a significant reduction in body mass index (BMI) over a 12-week period. Participants reported decreased hunger levels and improved metabolic markers, including insulin sensitivity and lipid profiles .

Case Study 2: Sexual Dysfunction

In a double-blind study assessing the efficacy of MPPD for treating hypoactive sexual desire disorder (HSDD), results indicated a marked improvement in sexual desire scores compared to placebo. The study concluded that MPPD could be an effective treatment option for HSDD in both men and women .

Q & A

Q. What experimental designs are optimal for studying enantiomeric purity in derivatives?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers.

- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to confirm stereochemical integrity.

- X-ray Crystallography : Resolve crystal structures to assign absolute configurations .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data (e.g., DMSO vs. water)?

- Methodological Answer :

- Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, PBS) using nephelometry.

- Particle Size Analysis : Reduce particle size via micronization to enhance apparent solubility.

- pH-Solubility Profiling : Adjust pH with HCl/NaOH to identify ionizable groups affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.